

3-amino-1-methyl-1H-indazol-6-ol CAS number lookup

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Compound of Interest

Compound Name: 3-amino-1-methyl-1H-indazol-6-ol

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Technical Guide: 3-amino-1-methyl-1H-indazol-6ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds are recognized as "privileged scaffolds" in drug discovery, with several indazole-containing drugs approved for clinical use, particularly in oncology.[1][2] This technical guide focuses on **3-amino-1-methyl-1H-indazol-6-ol**, providing available data on its synthesis and contextualizing its potential biological significance through data on closely related analogs. Given the limited specific data on the title compound, this guide extends to the broader family of 3-aminoindazoles to offer a comprehensive overview of their therapeutic potential, particularly as kinase inhibitors and antiproliferative agents.

CAS Number and Physicochemical Properties

A specific CAS number for **3-amino-1-methyl-1H-indazol-6-ol** is not readily available in public databases. However, CAS numbers for structurally related compounds are provided below for reference.



| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|--------------|-------------------|-------------------------------|
| 3-Amino-1H-indazol- 6-ol | 88805-72-5 | C7H7N3O | 149.15 |
| 3-Amino-6-bromo-1- methyl-1H-indazole | 1214899-85-0 | C8H8BrN3 | Not Available |
| 3-Amino-1-methyl-1H- indazole-6-carboxylic acid | 1784639-15-1 | C9H9N3O2 | 191.19[3] |
| 3-amino-1H-indazole | 874-05-5 | C7H7N3 | Not Available |
| 3-Amino-6- (trifluoromethyl)-1H- indazole | 2250-55-7 | C8H6F3N3 | 201.149 |
| 3-methyl-1H-indazol- 6-amine | 79173-62-9 | СвН9N3 | 147.181[4] |

Synthesis of 3-amino-1-methyl-1H-indazol-6-ol

A documented synthesis protocol for **3-amino-1-methyl-1H-indazol-6-ol** is available and detailed below.[5]

Experimental Protocol

Starting Materials:

- · 6-fluoro-4-hydroxy benzonitrile
- Methyl hydrazine

Procedure:

A solution of 6-fluoro-4-hydroxy benzonitrile (10.1 g, 73.9 mmol) in methyl hydrazine (20.0 mL, 379 mmol) was stirred at 80°C for 16 hours.[5]



- After cooling to room temperature, the volatile components were removed under vacuum.[5]
- The resulting residue was triturated with dichloromethane (DCM) and methanol (MeOH).[5]
- The title compound was collected as an off-white solid by filtration.
- The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography (DCM/MeOH: 100/0 to 95/5) to yield an additional amount of the title compound as a white solid.[5]

Biological Activity of Related Indazole Derivatives

While specific biological data for **3-amino-1-methyl-1H-indazol-6-ol** is scarce, the broader class of **3-aminoindazole** derivatives has been extensively studied, revealing potent anticancer and kinase inhibitory activities.

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of 3-aminoindazole derivatives against a variety of human cancer cell lines.

| Compound Class | Cell Line | IC50 (μM) | Reference |
|---|---------------------------------------|--------------|-----------|
| Polysubstituted indazoles | A2780 (ovarian), A549 (lung) | 0.64 - 17 | [6] |
| Indazole derivative 2f | Various cancer cell lines | 0.23 - 1.15 | [7] |
| Indazole derivative 6o | K562 (leukemia) | 5.15 | [1] |
| Indazole derivative 6o | HEK-293 (normal) | 33.2 | [1] |
| 3-amino-1H-indazole derivatives | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43 - 3.88 | [8] |
| N-phenyl-1H-indazole- 1-carboxamides | NCI 60-cell line panel | 0.041 - 33.6 | [9] |



Kinase Inhibitory Activity

The 3-aminoindazole scaffold is a key pharmacophore in the design of kinase inhibitors, targeting various components of intracellular signaling pathways crucial for cancer cell proliferation and survival.[10]

| Compound Class/Derivative | Target Kinase(s) | IC50 (nM) | Reference |
|--|------------------|-----------|-----------|
| 3-amino- benzo[d]isoxazole/3- aminoindazole derivatives | c-Met | < 10 | [11] |
| Compound 28a | c-Met | 1.8 | [11] |
| 1H-indazole derivative 109 | EGFR, EGFR T790M | 8.3, 5.3 | [2] |
| 3-aminoindazole derivative 127 (Entrectinib) | ALK | 12 | [2] |
| Indazole amide derivative 33 | ERK1, ERK2 | 19.4, 9.5 | [12] |

Experimental Protocols for Biological Assays Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of indazole derivatives is commonly assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.

- Human cancer cell lines (e.g., A549, K562, PC-3, HepG-2) are seeded in 96-well plates and incubated.[1]
- The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period.[1]



- Following incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by metabolically active cells.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength.
- The concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.[1]

Kinase Inhibition Assay

The inhibitory activity of indazole derivatives against specific kinases is determined through various in vitro kinase assay formats. A general protocol is outlined below:

- The kinase, substrate, and ATP are combined in a reaction buffer.
- The test compound at various concentrations is added to the reaction mixture.
- The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
- The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Indazole derivatives, particularly 3-aminoindazoles, often exert their anticancer effects by inhibiting protein kinases within key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR and MAPK/ERK pathways are common targets.[8]

PI3K/AKT/mTOR Signaling Pathway

This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation. Some 3-amino-1H-indazole derivatives have been shown to act as inhibitors of

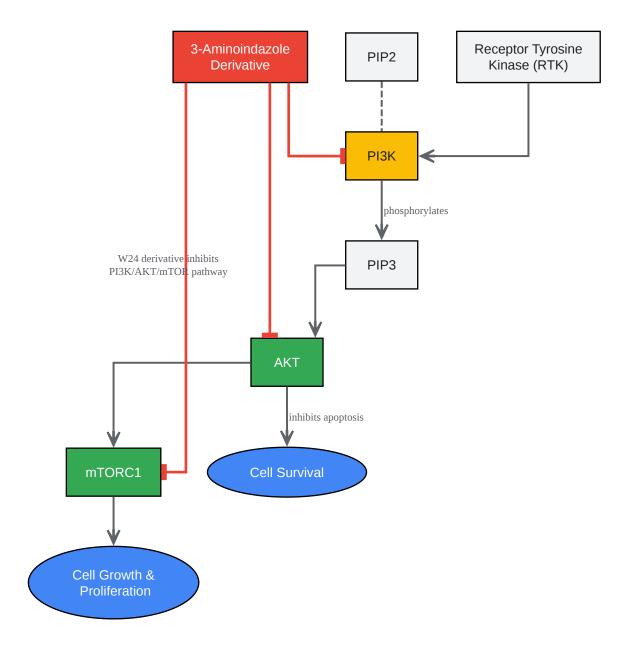




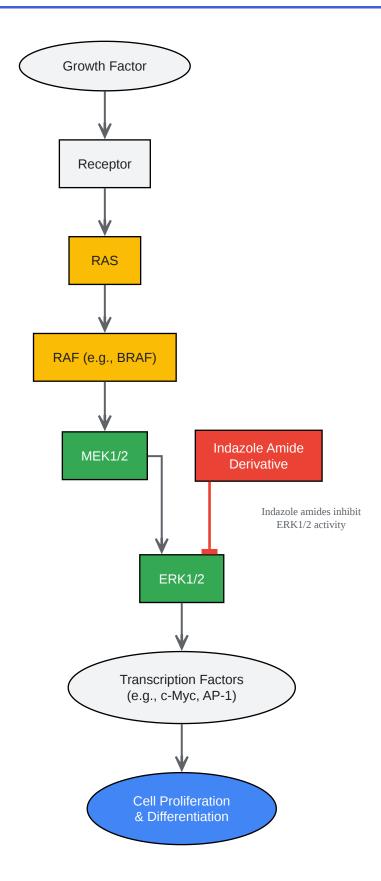


this pathway.[8]









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